molecular formula C10H9NO3 B572798 Ethyl 4-Isocyanatobenzoate--d4 CAS No. 1219802-91-1

Ethyl 4-Isocyanatobenzoate--d4

Katalognummer: B572798
CAS-Nummer: 1219802-91-1
Molekulargewicht: 195.21
InChI-Schlüssel: CFEPCPHKICBCJV-LNFUJOGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-Isocyanatobenzoate–d4 is a deuterium-labeled derivative of Ethyl 4-Isocyanatobenzoate. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Isocyanatobenzoate–d4 involves the deuteration of Ethyl 4-Isocyanatobenzoate. The general synthetic route includes the following steps:

    Starting Material: Ethyl 4-Isocyanatobenzoate.

    Deuteration: The introduction of deuterium atoms into the aromatic ring of Ethyl 4-Isocyanatobenzoate. This can be achieved using deuterated reagents under specific reaction conditions.

Industrial Production Methods

Industrial production of Ethyl 4-Isocyanatobenzoate–d4 typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and deuterated reagents to ensure the efficient incorporation of deuterium atoms .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-Isocyanatobenzoate–d4 undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can participate in nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can react with nucleophiles to form urea derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.

    Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions include urea derivatives, carbamates, and thiocarbamates, depending on the nucleophile used .

Wissenschaftliche Forschungsanwendungen

Ethyl 4-Isocyanatobenzoate–d4 has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 4-Isocyanatobenzoate–d4 involves its incorporation into organic molecules, where the deuterium atoms can influence the compound’s behavior. Deuterium substitution can affect the rate of metabolic reactions, leading to altered pharmacokinetic profiles. This is particularly useful in drug development, where deuterium-labeled compounds can provide insights into the metabolic stability and bioavailability of new drugs .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-Isocyanatobenzoate: The non-deuterated version of Ethyl 4-Isocyanatobenzoate–d4.

    Methyl 4-Isocyanatobenzoate: A similar compound with a methyl ester group instead of an ethyl ester group.

    4-Isocyanatobenzoic Acid: The carboxylic acid derivative of the isocyanate group.

Uniqueness

Ethyl 4-Isocyanatobenzoate–d4 is unique due to the presence of deuterium atoms, which can significantly alter its chemical and physical properties. This makes it particularly valuable in scientific research, where deuterium-labeled compounds are used to study reaction mechanisms, metabolic pathways, and pharmacokinetics .

Eigenschaften

CAS-Nummer

1219802-91-1

Molekularformel

C10H9NO3

Molekulargewicht

195.21

IUPAC-Name

ethyl 2,3,5,6-tetradeuterio-4-isocyanatobenzoate

InChI

InChI=1S/C10H9NO3/c1-2-14-10(13)8-3-5-9(6-4-8)11-7-12/h3-6H,2H2,1H3/i3D,4D,5D,6D

InChI-Schlüssel

CFEPCPHKICBCJV-LNFUJOGGSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)N=C=O

Synonyme

Ethyl 4-Isocyanatobenzoate--d4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.